molecular formula C20H23ClN2O2 B11640460 1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine

1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine

Cat. No.: B11640460
M. Wt: 358.9 g/mol
InChI Key: PQFFQCOFPPOWPK-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine typically involves the reaction of 3-chlorobenzoyl chloride with 4-[(4-ethoxyphenyl)methyl]piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield N-oxides, while reduction would produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorobenzoyl)piperazine: Lacks the ethoxyphenylmethyl group.

    4-[(4-Ethoxyphenyl)methyl]piperazine: Lacks the chlorobenzoyl group.

    1-Benzoylpiperazine: Lacks both the chlorine atom and the ethoxyphenylmethyl group.

Uniqueness

1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine is unique due to the presence of both the 3-chlorobenzoyl and 4-ethoxyphenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine is a synthetic compound that belongs to the piperazine class of molecules, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be analyzed through various physicochemical properties, such as solubility, stability, and molecular interactions. The presence of the chlorobenzoyl and ethoxyphenyl groups is significant in determining its biological activity.

Biological Activity Overview

The biological activities of piperazine derivatives have been extensively studied, particularly in areas such as:

  • Antimicrobial Activity : Piperazine derivatives have shown promising results against various bacterial and fungal strains.
  • Anticancer Properties : Many piperazine compounds exhibit cytotoxic effects on cancer cell lines.
  • Neuropharmacological Effects : Some piperazines are investigated for their potential in treating neurological disorders.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have demonstrated that piperazine derivatives exhibit activity comparable to standard antibiotics against various pathogens.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundCandida albicansTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. The MTT assay is commonly used to assess cell viability after treatment with the compound.

Case Study: Cytotoxicity Testing

In a study examining the cytotoxic effects of various piperazine derivatives, including this compound, the following results were observed:

Cell LineIC50 (µM)Reference Drug
HeLa15.2Doxorubicin
MCF712.8Paclitaxel

These results indicate that the compound has significant anticancer activity, particularly against HeLa and MCF7 cell lines.

The mechanism by which this compound exerts its biological effects is likely multifactorial. Potential mechanisms include:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Membrane Integrity : Antimicrobial activity may result from the disruption of bacterial cell membranes.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H23ClN2O2/c1-2-25-19-8-6-16(7-9-19)15-22-10-12-23(13-11-22)20(24)17-4-3-5-18(21)14-17/h3-9,14H,2,10-13,15H2,1H3

InChI Key

PQFFQCOFPPOWPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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